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Compound of Interest

Compound Name: C-Laurdan

Cat. No.: B15557341 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
C-Laurdan is a fluorescent probe meticulously designed for the investigation of cell membrane

properties. As a derivative of Laurdan, it exhibits sensitivity to the polarity of its surrounding

environment, making it an invaluable tool for visualizing and quantifying the lipid order of

cellular membranes.[1] When incorporated into a lipid bilayer, C-Laurdan's fluorescence

emission spectrum shifts in response to the degree of water penetration into the membrane,

which is directly related to the packing of lipid acyl chains. In more ordered, tightly packed

membrane domains (liquid-ordered phase, Lo), the emission maximum is blue-shifted.

Conversely, in less ordered, more fluid membrane regions (liquid-disordered phase, Ld), the

emission is red-shifted. This spectral shift allows for the ratiometric imaging and calculation of

the Generalized Polarization (GP) index, a quantitative measure of membrane order.[1][2][3]

HEK293T cells are a commonly used cell line in biomedical research and drug development.

Understanding the membrane characteristics of these cells is crucial for studies involving

membrane protein function, signal transduction, and drug-membrane interactions. This

document provides a detailed protocol for staining HEK293T cells with C-Laurdan and for the

subsequent analysis of membrane order using confocal microscopy.
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C-Laurdan's utility in membrane studies stems from its photophysical properties. Upon

excitation, typically with a 405 nm laser, the probe emits fluorescence across a range of

wavelengths.[1][3] The precise emission spectrum is dependent on the local membrane

environment.

In ordered membranes (e.g., lipid rafts): The lipid acyl chains are tightly packed, limiting

water penetration. This non-polar environment results in a fluorescence emission maximum

around 440 nm.

In disordered membranes: The lipid acyl chains are more loosely packed, allowing for

greater water penetration. This polar environment causes a red-shift in the fluorescence

emission, with a maximum around 490 nm.

The GP value is calculated from the fluorescence intensities collected at these two emission

wavelengths, typically in the blue and green channels of a confocal microscope. The formula

for GP is:

GP = (IBlue - IGreen) / (IBlue + IGreen)

Where IBlue is the intensity in the blue channel (e.g., 415-455 nm) and IGreen is the intensity

in the green channel (e.g., 490-530 nm). GP values range from +1 (highly ordered) to -1 (highly

disordered). By calculating the GP value for each pixel in an image, a quantitative map of

membrane order can be generated.

Quantitative Data Summary
The following table summarizes key quantitative parameters for C-Laurdan staining, compiled

from various studies on mammalian cells.
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Parameter Value Cell Type Source(s)

Stock Solution

Concentration
1.8 mM - 2 mM General [4][5]

Solvent for Stock

Solution
DMSO or DMF General [4][6]

Storage of Stock

Solution

-20°C, protected from

light
General [4][6]

Working

Concentration
5 µM - 10 µM NIH3T3, COS7 [7][8]

Incubation Time 15 - 40 minutes COS7, NIH3T3 [5][7]

Incubation

Temperature
37°C General Mammalian [5][7][8]

Excitation Wavelength 405 nm (one-photon) HEK293T [1][3]

780 nm (two-photon) General [6]

Emission Wavelength

(Blue)
415 - 455 nm HEK293T [9]

Emission Wavelength

(Green)
490 - 530 nm HEK293T [9]

Experimental Protocols
This section provides a detailed methodology for staining HEK293T cells with C-Laurdan for

confocal microscopy analysis.

Materials
HEK293T cells

Complete culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS), sterile
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C-Laurdan powder

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

Glass-bottom dishes or coverslips suitable for microscopy

Confocal microscope with a 405 nm laser and spectral detection capabilities

Stock Solution Preparation
Prepare a 2 mM stock solution of C-Laurdan by dissolving the appropriate amount of C-
Laurdan powder in anhydrous DMSO or DMF.

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C, protected from light. A fresh aliquot should be used for each

experiment.

Cell Preparation and Staining
Seed HEK293T cells onto glass-bottom dishes or coverslips and culture until they reach the

desired confluency (typically 50-70%).

Prepare the C-Laurdan staining solution by diluting the 2 mM stock solution to a final

working concentration of 5-10 µM in serum-free culture medium or PBS.

Aspirate the culture medium from the cells and wash once with sterile PBS.

Add the C-Laurdan staining solution to the cells, ensuring the entire surface is covered.

Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

After incubation, aspirate the staining solution and wash the cells twice with pre-warmed

(37°C) complete culture medium or PBS to remove excess probe.

Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. The cells are

now ready for imaging.
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Confocal Microscopy and Image Acquisition
Turn on the confocal microscope and allow the laser to warm up.

Place the dish or slide with the stained cells on the microscope stage.

Use a 405 nm laser for excitation.

Set up two simultaneous detection channels for emission collection:

Channel 1 (Blue): 415 - 455 nm

Channel 2 (Green): 490 - 530 nm

Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while

minimizing photobleaching. The laser power should be kept as low as possible.

Acquire images of the stained HEK293T cells. It is recommended to capture images of the

equatorial plane of the cells to clearly visualize the plasma membrane.

For live-cell imaging, maintain the cells at 37°C using a stage-top incubator.

Data Analysis: GP Calculation
The acquired images from the two channels can be used to generate a GP image.

Specialized software (e.g., ImageJ with appropriate plugins, or proprietary microscope

software) can be used to perform the pixel-by-pixel calculation of the GP value using the

formula mentioned previously.

The resulting GP image can be displayed using a pseudocolor lookup table to visually

represent the differences in membrane order across the cell.

Visualizations
C-Laurdan Mechanism of Action
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Caption: Mechanism of C-Laurdan sensing membrane order.

Experimental Workflow for C-Laurdan Staining
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Caption: Experimental workflow for C-Laurdan staining of HEK293T cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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